
4,4'-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is an organic compound that features a cyclohexane ring substituted with chlorine and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) typically involves the reaction of 5-chlorocyclohexane-1,2-dicarboxylic acid with a sulfanediyl (sulfur) bridging agent. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Sulfonylbis(5-chlorocyclohexane-1,2-dicarboxylic acid): Similar structure but with a sulfonyl group instead of a sulfanediyl group.
5-Chlorocyclohexane-1,2-dicarboxylic acid: Lacks the sulfanediyl bridging agent.
Uniqueness
4,4’-Sulfanediylbis(5-chlorocyclohexane-1,2-dicarboxylic acid) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
Eigenschaften
CAS-Nummer |
62833-57-2 |
|---|---|
Molekularformel |
C16H20Cl2O8S |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
4-chloro-5-(4,5-dicarboxy-2-chlorocyclohexyl)sulfanylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H20Cl2O8S/c17-9-1-5(13(19)20)7(15(23)24)3-11(9)27-12-4-8(16(25)26)6(14(21)22)2-10(12)18/h5-12H,1-4H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI-Schlüssel |
RZMZMYJLHIZFCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC(C1SC2CC(C(CC2Cl)C(=O)O)C(=O)O)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)


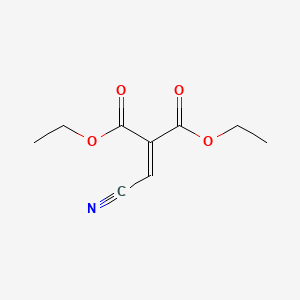
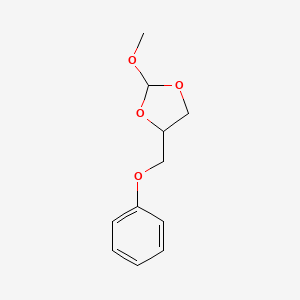
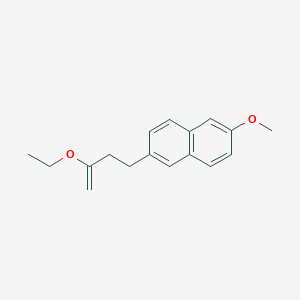

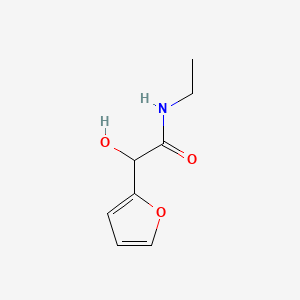
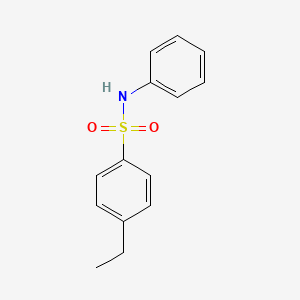
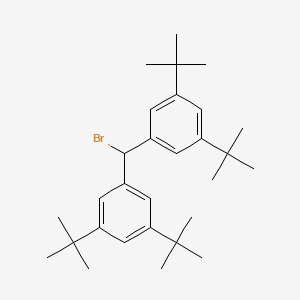
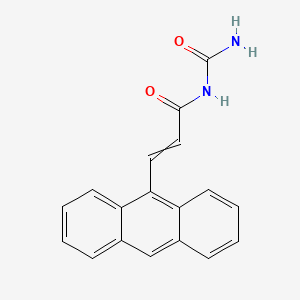
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

